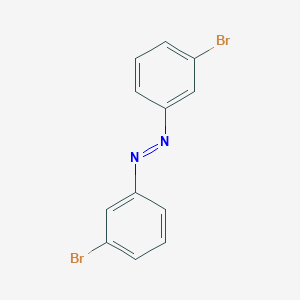
Diazene, bis(3-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis(3-bromophenyl)-, also known as DBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazene family, which is characterized by the presence of two nitrogen atoms connected by a double bond. DBP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Mécanisme D'action
The mechanism of action of Diazene, bis(3-bromophenyl)- is not well understood, but it is believed to involve the formation of reactive species such as diazenes and free radicals. These reactive species can then interact with cellular components such as DNA and proteins, leading to cellular damage and death.
Effets Biochimiques Et Physiologiques
Diazene, bis(3-bromophenyl)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Diazene, bis(3-bromophenyl)- can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Diazene, bis(3-bromophenyl)- can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diazene, bis(3-bromophenyl)- in lab experiments is its relatively simple synthesis method. Diazene, bis(3-bromophenyl)- can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using Diazene, bis(3-bromophenyl)- is its potential toxicity. Diazene, bis(3-bromophenyl)- has been shown to be toxic to some cell lines at high concentrations, so caution should be exercised when handling this compound.
Orientations Futures
There are many potential future directions for research involving Diazene, bis(3-bromophenyl)-. One area of interest is the development of new synthetic methods for Diazene, bis(3-bromophenyl)- and related compounds. Another area of interest is the investigation of the mechanism of action of Diazene, bis(3-bromophenyl)- and its potential as an anticancer agent. Additionally, the potential applications of Diazene, bis(3-bromophenyl)- in materials science and other fields should continue to be explored.
Méthodes De Synthèse
Diazene, bis(3-bromophenyl)- can be synthesized through a variety of methods, including the reaction of 3-bromophenylhydrazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces Diazene, bis(3-bromophenyl)- as a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Diazene, bis(3-bromophenyl)- has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Diazene, bis(3-bromophenyl)- has been used as a reagent in reactions such as the reduction of aldehydes and ketones. In materials science, Diazene, bis(3-bromophenyl)- has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In medicinal chemistry, Diazene, bis(3-bromophenyl)- has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
15426-17-2 |
|---|---|
Nom du produit |
Diazene, bis(3-bromophenyl)- |
Formule moléculaire |
C12H8Br2N2 |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Clé InChI |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Autres numéros CAS |
15426-17-2 |
Synonymes |
3,3'-Dibromoazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
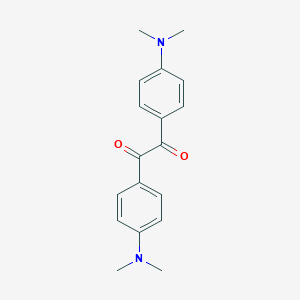
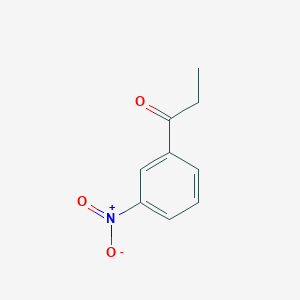
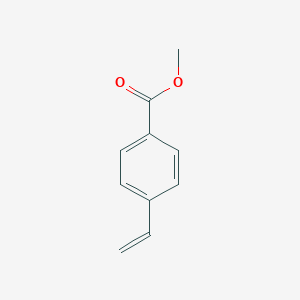
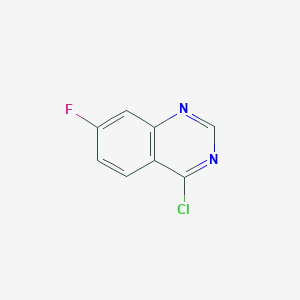
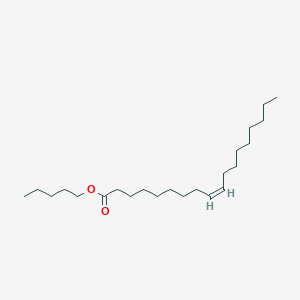
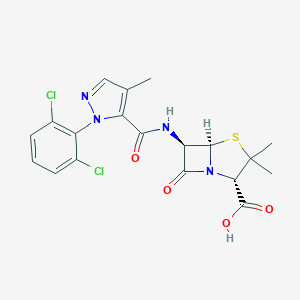
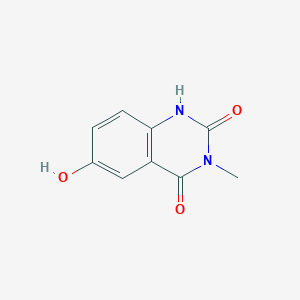
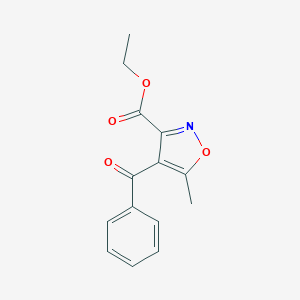
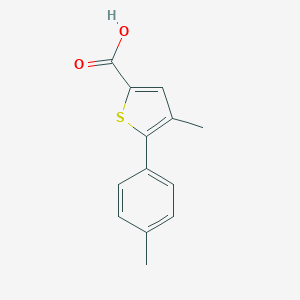
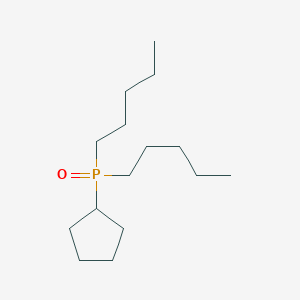
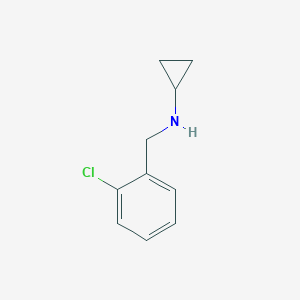
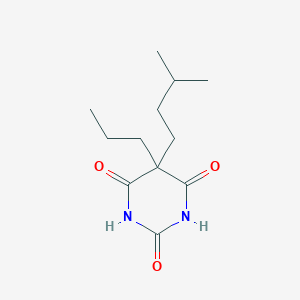
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)